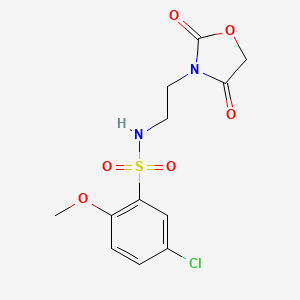

N-(2-((4-(4-méthoxyphényl)pipérazin-1-yl)sulfonyl)éthyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide” is a chemical compound . It is related to a class of compounds known as piperazine derivatives . These compounds have been studied for their potential therapeutic effects .

Synthesis Analysis

The synthesis of similar piperazine derivatives has been reported in the literature . The synthetic sequence often involves reacting a starting compound with various reagents to afford the desired product . The product is then purified and characterized by techniques such as NMR and LC/MS .Molecular Structure Analysis

The molecular structure of similar piperazine derivatives has been confirmed by techniques such as 1H NMR, 13C NMR, and LC/MS . These techniques provide information about the atomic connectivity and arrangement of atoms in the molecule.Chemical Reactions Analysis

The chemical reactions involving similar piperazine derivatives have been studied . For example, docking simulations of some piperazine derivatives towards certain enzymes showed that the enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .Physical and Chemical Properties Analysis

The physical and chemical properties of similar piperazine derivatives have been analyzed using in silico studies . These studies often involve docking and molecular dynamics simulations, as well as absorption, distribution, metabolism, and excretion (ADME) calculations .Applications De Recherche Scientifique

- Résultats de la recherche:

- Une étude a étudié des dérivés synthétiques de pipérazine, y compris notre composé d'intérêt (D2), en tant qu'inhibiteurs de l'acétylcholinestérase (AChEIs). Le composé D2 a démontré une efficacité potentielle in silico et in vitro .

- Des études in vivo ont révélé que D2 protégeait contre la neurotoxicité induite par l'aluminium. Il a amélioré la mémoire à court terme, réduit les niveaux d'anxiété et abaissé l'activité de l'AChE chez les rats traités au chlorure d'aluminium (AlCl3). De plus, D2 a restauré les niveaux d'enzymes antioxydantes endogènes .

Neuroprotection et recherche sur la maladie d'Alzheimer

Mécanisme D'action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, through a process that involves binding affinity . Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The interaction with the receptors is analyzed through in silico docking and molecular dynamics simulations .

Biochemical Pathways

The activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . The compound’s interaction with the alpha1-adrenergic receptors affects these biochemical pathways.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties are identified through calculations . These properties impact the bioavailability of the compound, influencing its therapeutic potential. The results highlight six compounds that exhibited an acceptable pharmacokinetic profile to the advanced investigation as the potential alpha1-adrenergic receptor antagonists .

Result of Action

The result of the compound’s action is the potential treatment of various neurological conditions . Studies have shown the connection between Alzheimer’s disease (AD) and α1-ARs . The compound’s interaction with the alpha1-adrenergic receptors could potentially influence the treatment of these conditions.

Safety and Hazards

Orientations Futures

Future research could focus on further exploring the therapeutic potential of “N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide” and similar compounds. This could involve more in-depth in silico, in vitro, and in vivo studies to better understand their mechanisms of action, efficacy, and safety profile .

Propriétés

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O5S/c1-25-16-6-4-15(5-7-16)20-9-11-21(12-10-20)27(23,24)14-8-19-18(22)17-3-2-13-26-17/h2-7,13H,8-12,14H2,1H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBWYYYNAYHLHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2366426.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2366429.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)propanamide](/img/structure/B2366432.png)

![3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2366437.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]indolizine-2-carboxamide](/img/structure/B2366438.png)

![Methyl 4-[[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]carbamoyl]benzoate](/img/structure/B2366439.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide](/img/structure/B2366440.png)

![2-(4-chlorophenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2366442.png)

![3-Thienyl{4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2366443.png)

![(1E)-N-[(thiophen-2-yl)methyl]-1-{[(thiophen-2-yl)methyl]imino}-1H-inden-3-amine hydrochloride](/img/structure/B2366445.png)